Cas no 97293-97-5 (4,4,5,5,5-pentafluoropent-2-en-1-ol)
4,4,5,5,5-pentafluoropent-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 4,4,5,5,5-pentafluoropent-2-en-1-ol
- 2-Penten-1-ol, 4,4,5,5,5-pentafluoro-, (E)- (9CI)
- SCHEMBL2831539
- LM-0051
- MFCD24842572
- EN300-1932463
- 4,4,5,5,5-Pentafluoropent-2-en-1-ol, (cis/trans)
- 148757-93-1
- CID 14149394
- 97293-97-5
- (2E)-4,4,5,5,5-pentafluoropent-2-en-1-ol
- AKOS025213216
- (E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol
- DTXSID701022818
-
- Inchi: 1S/C5H5F5O/c6-4(7,2-1-3-11)5(8,9)10/h1-2,11H,3H2/b2-1+
- InChI Key: WWAZGZHGMUGDNB-OWOJBTEDSA-N
- SMILES: C(O)/C=C/C(F)(F)C(F)(F)F
Computed Properties
- Exact Mass: 176.02605559g/mol
- Monoisotopic Mass: 176.02605559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.359±0.06 g/cm3(Predicted)
- Boiling Point: 85.9±35.0 °C(Predicted)
- pka: 13.53±0.10(Predicted)
4,4,5,5,5-pentafluoropent-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1932463-0.05g |
4,4,5,5,5-pentafluoropent-2-en-1-ol |
97293-97-5 | 0.05g |
$864.0 | 2023-09-17 | ||
| Enamine | EN300-1932463-0.1g |
4,4,5,5,5-pentafluoropent-2-en-1-ol |
97293-97-5 | 0.1g |
$904.0 | 2023-09-17 | ||
| Enamine | EN300-1932463-0.25g |
4,4,5,5,5-pentafluoropent-2-en-1-ol |
97293-97-5 | 0.25g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1932463-0.5g |
4,4,5,5,5-pentafluoropent-2-en-1-ol |
97293-97-5 | 0.5g |
$987.0 | 2023-09-17 | ||
| Enamine | EN300-1932463-1.0g |
4,4,5,5,5-pentafluoropent-2-en-1-ol |
97293-97-5 | 1g |
$1029.0 | 2023-05-26 | ||
| Enamine | EN300-1932463-2.5g |
4,4,5,5,5-pentafluoropent-2-en-1-ol |
97293-97-5 | 2.5g |
$2014.0 | 2023-09-17 | ||
| Enamine | EN300-1932463-5.0g |
4,4,5,5,5-pentafluoropent-2-en-1-ol |
97293-97-5 | 5g |
$2981.0 | 2023-05-26 | ||
| Enamine | EN300-1932463-10.0g |
4,4,5,5,5-pentafluoropent-2-en-1-ol |
97293-97-5 | 10g |
$4421.0 | 2023-05-26 | ||
| Enamine | EN300-1932463-1g |
4,4,5,5,5-pentafluoropent-2-en-1-ol |
97293-97-5 | 1g |
$1029.0 | 2023-09-17 | ||
| Enamine | EN300-1932463-5g |
4,4,5,5,5-pentafluoropent-2-en-1-ol |
97293-97-5 | 5g |
$2981.0 | 2023-09-17 |
4,4,5,5,5-pentafluoropent-2-en-1-ol Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 4,4,5,5,5-pentafluoropent-2-en-1-ol
Chemical Profile of 4,4,5,5,5-pentafluoropent-2-en-1-ol (CAS No. 97293-97-5)
4,4,5,5,5-pentafluoropent-2-en-1-ol, identified by the chemical compound code CAS No. 97293-97-5, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to the class of fluorinated alkenols, characterized by the presence of multiple fluorine atoms attached to a carbon chain, which imparts distinct physicochemical characteristics such as enhanced metabolic stability and lipophilicity. These attributes make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The molecular structure of 4,4,5,5,5-pentafluoropent-2-en-1-ol consists of a five-carbon backbone with double bonds at the second and third carbon positions, and five fluorine atoms substituting hydrogen atoms on the fourth, fifth, and sixth carbons. This specific arrangement results in a highly electron-withdrawing effect, which influences both its reactivity and its interactions with biological targets. The presence of fluorine atoms also contributes to its resistance to hydrolysis and oxidation, making it a robust candidate for applications where stability under harsh conditions is critical.
In recent years, 4,4,5,5,5-pentafluoropent-2-en-1-ol has been extensively studied for its potential applications in drug development. Its structural motif is reminiscent of several pharmacologically active compounds that exhibit anti-inflammatory, antiviral, and anticancer properties. Researchers have leveraged its scaffold to design novel molecules that interact with specific enzymes or receptors in a targeted manner. For instance, studies have demonstrated that fluorinated alkenols can serve as key intermediates in the synthesis of protease inhibitors, which are crucial for treating viral infections and cancerous conditions.
One of the most compelling aspects of 4,4,5,5,5-pentafluoropent-2-en-1-ol is its role in enhancing the bioavailability of therapeutic agents. The fluorine atoms improve the compound's lipophilicity while maintaining solubility in aqueous environments, a desirable property for drug formulations. This balance allows for efficient absorption across biological membranes while ensuring adequate distribution within the body. Such characteristics are particularly important for oral medications where first-pass metabolism can significantly reduce drug efficacy.
Moreover, the chemical stability imparted by fluorine substitution makes 4,4,5,5,5-pentafluoropent-2-en-1-ol an excellent candidate for use in industrial applications as well. Its resistance to degradation under various environmental conditions has been exploited in the production of high-performance polymers and coatings that require durability and chemical inertness. These materials find applications in aerospace engineering, automotive manufacturing, and electronics where failure due to chemical attack would be costly or dangerous.
Recent advancements in synthetic methodologies have further expanded the utility of 4,4,5,5-pentafluoropent-2-en-1-ol. Transition-metal-catalyzed reactions have enabled more efficient and selective transformations of this compound into complex derivatives with tailored biological activities. For example, palladium-catalyzed cross-coupling reactions have been used to introduce aryl or heteroaryl groups into the fluorinated backbone, creating novel scaffolds for drug discovery programs. Such innovations underscore the versatility of this compound as a building block in synthetic chemistry.
The pharmaceutical industry has also explored 4,4,5,5,5-pentafluoropent - 2 - en - 1 - ol as a precursor for fluorinated analogs of existing drugs that exhibit improved pharmacokinetic profiles. By replacing hydrogen atoms with fluorine, researchers can modulate key parameters such as metabolic clearance rates and binding affinities. This approach has led to the development of next-generation therapeutics that maintain efficacy while reducing side effects associated with traditional treatments.
In conclusion, CAS No 97293 - 97 - 5 represents a fascinating compound with broad applications across multiple scientific disciplines。 Its unique structural features endow it with properties that make it indispensable in drug design, materials science, and industrial chemistry。 As research continues to uncover new synthetic strategies and biological functions associated with fluorinated compounds, the importance of 4,4, 5 , 5 , 5 - pentafluoropent - 2 - en - 1 - ol is expected to grow even further。
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